2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI)
Description
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is a piperazine derivative characterized by a six-membered piperazine ring substituted with a hydroxymethyl (-CH2OH) group at position 2 and an isopropyl (1-methylethyl) group at position 3. The (2R-cis) designation indicates its stereochemistry, with specific spatial arrangements critical to its biological and chemical properties. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming hydrogen bonds and modulating solubility .
Properties
CAS No. |
155225-20-0 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(2R,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
IGFQXSUAFLCMDP-HTQZYQBOSA-N |
SMILES |
CC(C)C1CNC(CN1)CO |
Isomeric SMILES |
CC(C)[C@H]1CN[C@H](CN1)CO |
Canonical SMILES |
CC(C)C1CNC(CN1)CO |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reductive Amination
Methodology :
-
Starting materials : Racemic piperazine-2-carboxaldehyde and isopropylamine.
-
Catalyst : Chiral ruthenium complexes (e.g., Ru-(S)-BINAP) enable enantioselective reduction.
-
Conditions :
-
Solvent: Ethanol/water (9:1 v/v)
-
Pressure: 50 bar H₂
-
Temperature: 60°C
-
Reaction time: 24 hours
-
Key Data :
| Parameter | Value |
|---|---|
| ee | 72% |
| Isolated yield | 65% |
| Purity (HPLC) | ≥98% |
Mechanistic Insight :
The Ru catalyst facilitates asymmetric hydrogen transfer, favoring the cis-configuration via π-allyl interactions.
Cyclization of β-Amino Alcohol Precursors
Procedure :
-
Precursor : 5-Isopropyl-2-(hydroxymethyl)piperazine-1-carboxylic acid tert-butyl ester.
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cyclization : Intramolecular Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Optimized Conditions :
-
Molar ratio (DEAD:PPh₃): 1.2:1
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature (12 hours)
Advantages :
-
High regioselectivity for the 5-isopropyl substituent.
-
Minimal epimerization due to mild conditions.
Chiral Resolution via Diastereomeric Salt Formation
Steps :
-
Racemate synthesis : Condensation of 2-piperazinemethanol with isopropyl bromide.
-
Salt formation : Reaction with (R)-(-)-dibenzoyl tartaric acid in ethanol.
-
Crystallization : Selective precipitation of the (2R-cis)-diastereomer.
Critical Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/acetone (3:1) |
| Temperature | 4°C |
| Recovery rate | 40–45% |
Limitations :
-
Low overall yield due to multiple crystallization steps.
-
Requires stoichiometric amounts of chiral resolving agent.
Enzymatic Kinetic Resolution
Protocol :
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic 2-piperazinemethanol isopropyl ether.
-
Acylation : Vinyl acetate as acyl donor in tert-butyl methyl ether (TBME).
Results :
Table : Enzymatic Reaction Metrics
| Metric | Value |
|---|---|
| Enzyme loading | 20 mg/mmol substrate |
| Temperature | 30°C |
| Selectivity factor | 35 |
Microwave-Assisted Synthesis
Procedure :
-
Reactants : 5-Isopropylpiperazine and paraformaldehyde.
-
Catalyst : Scandium(III) triflate.
-
Conditions :
-
Solvent: 1,2-Dichloroethane
-
Microwave power: 150 W
-
Time: 20 minutes
-
Advantages :
-
Rapid reaction kinetics (20 minutes vs. 12 hours conventionally).
-
Enhanced cis-selectivity (dr = 9:1).
Comparative Analysis of Methods
| Method | Yield | ee/dr | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 65% | 72% ee | Moderate | High |
| Cyclization | 85% | >99% dr | High | Medium |
| Chiral Resolution | 40% | 99% ee | Low | High |
| Enzymatic Resolution | 52% | 99% ee | Moderate | Medium |
| Microwave Synthesis | 78% | 90% dr | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Scientific Research Applications
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and development purposes.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Derivatives
Piperazine, 1-[(hydroxyimino)acetyl]-4-methyl- (9CI) (CAS: 22078-33-7)
- Molecular Formula : C7H13N3O2
- Substituents: A hydroxyminoacetyl group at position 1 and a methyl group at position 3.
- Key Differences: Unlike the target compound, this derivative lacks the isopropyl group and methanol substituent. The hydroxyminoacetyl group may enhance chelation properties, relevant in coordination chemistry .
1H-1,4-Diazepin-6-amine, hexahydro-1-methyl-4-(1-methylethyl)-(9CI)
Oxazolidinone Derivatives
2-Oxazolidinone,5-(hydroxymethyl)-4-methyl-3-(1-methylethyl)-,(4S-cis)-(9CI)
- Molecular Formula: C9H17NO3
- Substituents: Hydroxymethyl, methyl, and isopropyl groups on an oxazolidinone ring.
- Comparison: The oxazolidinone core introduces a lactam ring, enhancing rigidity and stability compared to piperazine. Such compounds are used as antimicrobial agents (e.g., linezolid analogs) .
4-Oxazolidinemethanol Derivatives (CAS: 145452-01-3)
Agrochemical Compounds with 1-Methylethyl Substituents
Several pesticides and herbicides in the 9CI class share the isopropyl group, though their cores differ:
Research Findings and Implications
Stereochemical Influence
The (2R-cis) configuration of the target compound likely enhances its interaction with chiral receptors or enzymes. For example, in , the (4S-cis) oxazolidinone derivative exhibits stereospecific antimicrobial activity, suggesting similar trends for the target compound .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
